molecular formula C21H18N2O2S B2642980 N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946218-69-5

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2642980
CAS No.: 946218-69-5
M. Wt: 362.45
InChI Key: GQBPJWIWVDOFCJ-UHFFFAOYSA-N
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Description

N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, commonly known as THQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THQ is a heterocyclic compound that consists of a quinoline and a benzamide moiety. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Iridium-catalyzed Oxidative Ar–H/Ar–H Cross-coupling : A study by Tan, Ran, and You (2018) describes an iridium-catalyzed oxidative cross-coupling reaction of primary benzamides with thiophenes. This method offers a rapid pathway to benzamide skeletons similar to the chemical structure of interest, showing its potential application in synthesizing pharmaceuticals and advanced materials (Tan, Ran, & You, 2018).

Potential for Biological Activity

  • Cytotoxicity, Antimicrobial, and Anti-inflammatory Applications : Zablotskaya et al. (2013) synthesized and studied N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives for their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. The results revealed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, suggesting the potential biological activity of similar benzamide derivatives (Zablotskaya et al., 2013).

Fluorescent Chemosensors

  • Detection of Metal Ions : A study by Liu et al. (2019) on a fluorescent chemosensor based on a structurally related compound highlights the application of benzamide derivatives in detecting metal ions like cobalt(II) in biological environments. This indicates the potential utility of the compound for developing sensitive and selective chemosensors for metal ions in living cells (Liu et al., 2019).

Antipsychotic Potential

  • Evaluation as Antipsychotic Agents : Norman et al. (1996) prepared heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. The study involved assessing the binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo ability to antagonize the apomorphine-induced climbing response in mice. This suggests that benzamide derivatives, by extension, could have potential applications in developing antipsychotic medications (Norman et al., 1996).

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to use personal protective equipment as required and to avoid contact with skin, eyes, or clothing .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBPJWIWVDOFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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